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Abstract
CHF-6366 is a novel inhaled "super soft" dual pharmacology Muscarinic Antagonist and β2-

Adrenergic Receptor Agonist (MABA) developed for the treatment of respiratory diseases such

as Chronic Obstructive Pulmonary Disease (COPD). Its design incorporates two distinct

pharmacophores intended to provide synergistic bronchodilation by simultaneously blocking

M3 muscarinic receptors and activating β2-adrenergic receptors in the airways. A key feature of

its "super soft" design is the inclusion of a metabolic liability, allowing for potent local activity in

the lungs with rapid systemic metabolism to less active and quickly eliminated fragments,

thereby minimizing systemic side effects. This document provides a comprehensive overview

of the target binding affinity and selectivity profile of CHF-6366, based on available preclinical

data. Detailed experimental methodologies are provided for the key assays, and signaling

pathways are visualized to facilitate a deeper understanding of its mechanism of action.

Target Binding Affinity
CHF-6366 is characterized by high-affinity binding to its primary targets: the human M3

muscarinic receptor and the human β2-adrenergic receptor. The binding affinities are

summarized in the table below.
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Target Receptor Parameter Value Reference

Human M3 Muscarinic

Receptor
pKi 10.4 [1][2]

Human β2-Adrenergic

Receptor
pKi 11.4 [1][2]

pKi is the negative logarithm of the inhibition constant (Ki), with a higher value indicating

stronger binding affinity.

Selectivity Profile
A comprehensive understanding of a drug candidate's selectivity is crucial for predicting its

potential for off-target effects. CHF-6366 has been profiled against other related receptors to

determine its selectivity.

Muscarinic Receptor Subtype Selectivity
While specific pKi values for other muscarinic receptor subtypes (M1, M2, M4, M5) are not

explicitly detailed in the readily available literature, the primary focus of its development has

been on its potent M3 antagonism.

Adrenergic Receptor Subtype Selectivity
Similarly, a detailed selectivity profile against other β-adrenergic receptor subtypes (β1, β3) is

not extensively published. The high pKi for the β2 receptor suggests a strong preference for

this subtype, which is desirable for achieving targeted bronchodilation with minimal cardiac side

effects (typically associated with β1 receptor activation).

Other Receptors
CHF-6366 has been shown to be a weak inhibitor of calcium channels, with an IC50 value in

the micromolar range, suggesting a low potential for off-target effects related to calcium

channel modulation at therapeutic concentrations.[1][2]
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Off-Target Parameter Value Reference

Calcium Channel IC50 ~50 µM [1][2]

IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols
The binding affinity of CHF-6366 to its target receptors is determined using standard in vitro

pharmacological assays.

Radioligand Binding Assay for Muscarinic and β2-
Adrenergic Receptors
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a

receptor.

Objective: To determine the inhibition constant (Ki) of CHF-6366 for the M3 muscarinic and β2-

adrenergic receptors.

General Principle: This is a competitive binding assay where the ability of unlabeled CHF-6366
to displace a known radiolabeled ligand from the receptor is measured. The concentration of

CHF-6366 that displaces 50% of the radioligand (IC50) is determined and then converted to

the inhibition constant (Ki) using the Cheng-Prusoff equation.

Materials:

Cell membranes expressing the target receptor (e.g., CHO-K1 cells transfected with the

human M3 receptor or β2-adrenergic receptor).

Radiolabeled ligand (e.g., [3H]-N-methylscopolamine for M3 receptors, [3H]-CGP-12177 for

β2-adrenergic receptors).

Unlabeled CHF-6366 at various concentrations.

Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
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Glass fiber filters.

Scintillation cocktail.

Scintillation counter.

Workflow:
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Measure radioactivity
(scintillation counting) Calculate IC50 and Ki

Click to download full resolution via product page

Workflow for Radioligand Binding Assay.

Signaling Pathways
CHF-6366 exerts its therapeutic effect by modulating two distinct G-protein coupled receptor

(GPCR) signaling pathways in airway smooth muscle cells.

M3 Muscarinic Receptor Antagonism
Acetylcholine (ACh) released from parasympathetic nerves binds to M3 muscarinic receptors

on airway smooth muscle, leading to bronchoconstriction. CHF-6366 acts as a competitive

antagonist at these receptors, blocking the action of ACh and thereby preventing

bronchoconstriction.
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M3 Muscarinic Receptor Antagonism by CHF-6366.
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β2-Adrenergic Receptor Agonism
CHF-6366 acts as an agonist at β2-adrenergic receptors on airway smooth muscle cells.

Activation of these receptors initiates a signaling cascade that leads to smooth muscle

relaxation and bronchodilation.
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β2-Adrenergic Receptor Agonism by CHF-6366.
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Conclusion
CHF-6366 is a potent dual-acting MABA with high affinity for the human M3 muscarinic and β2-

adrenergic receptors. Its "super soft" drug design principle aims to maximize local efficacy in

the lungs while minimizing systemic exposure and potential side effects. The data presented in

this guide underscore the promising preclinical profile of CHF-6366 as a targeted therapy for

obstructive respiratory diseases. Further investigation into its selectivity against a broader

panel of receptors will provide a more complete understanding of its pharmacological profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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